molecular formula C16H15FN4O B14968154 2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14968154
M. Wt: 298.31 g/mol
InChI Key: MOPKMYSVMFOZCF-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a cyclobutyl substituent at the 2-position and a 4-fluoro-2-methoxyphenyl group at the 7-position of the bicyclic core. Triazolopyrimidines are nitrogen-rich heterocycles known for their versatility in medicinal chemistry, with applications spanning anticancer, antiviral, and antimicrobial agents . The 4-fluoro-2-methoxyphenyl moiety at the 7-position introduces electron-withdrawing and electron-donating groups, which modulate electronic properties and enhance interactions with biological targets such as tubulin or kinases . Cyclobutyl groups, as seen at the 2-position, are sterically compact and may improve pharmacokinetic properties by balancing lipophilicity and metabolic stability .

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

2-cyclobutyl-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H15FN4O/c1-22-14-9-11(17)5-6-12(14)13-7-8-18-16-19-15(20-21(13)16)10-3-2-4-10/h5-10H,2-4H2,1H3

InChI Key

MOPKMYSVMFOZCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4CCC4

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield triazolopyrimidines efficiently . This method is catalyst-free and eco-friendly, making it suitable for industrial production. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound .

Chemical Reactions Analysis

Transamidation-Cyclization Route

  • Precursors : Enaminonitriles and benzohydrazides undergo transamidation, forming intermediates that undergo nucleophilic addition with nitrile groups.

  • Mechanism : The reaction proceeds via a nucleophilic attack by the nitrogen lone pair on the nitrile moiety, followed by condensation and elimination of water to form the heterocyclic core.

  • Optimization : One-pot reactions are employed to streamline the process, reducing purification steps and improving efficiency.

Transamidation and Cyclization

  • Transamidation : Enaminonitriles react with benzohydrazides, releasing dimethylamine to form a reactive intermediate.

  • Nucleophilic Addition : The intermediate undergoes nucleophilic attack on the nitrile group, forming a ring structure.

  • Cyclization : Condensation with a carbonyl group and water elimination finalize the triazolopyrimidine core.

Functionalization Reactions

  • Formylation : Vilsmeier-Haack reagents (e.g., POCl₃ with N,N-dimethylaniline) introduce formyl groups at nucleophilic positions (e.g., position 3) in related triazolopyrimidines .

  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki or Sonogashira couplings) enable alkynylation or aryl coupling, expanding structural diversity .

Chemical Reactivity

The compound’s reactivity is influenced by its heterocyclic core and substituents:

Reactivity Type Key Features Mechanism
Nucleophilic Addition Triazolopyrimidine coreAttack on electrophilic positions (e.g., C3) by nucleophiles
Electrophilic Substitution Fluorine and methoxy groupsDirecting effects on aromatic substitution (e.g., fluorine’s electron-withdrawing nature)
Catalytic Coupling Halogen or alkyne substituentsPd-catalyzed cross-coupling to introduce new functional groups

Functionalization Trends

  • Formylation : Higher yields observed with electron-rich aryl groups (e.g., thiophene) due to enhanced nucleophilicity .

  • Cross-Coupling : Electron-withdrawing groups (e.g., fluorine) on aryl substituents improve regioselectivity in cyclization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, triazolopyrimidines have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to interact with various receptors and enzymes contributes to its broad spectrum of biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiproliferative Activity and Tubulin Inhibition

Triazolopyrimidines with halogen-substituted anilines at the 7-position exhibit potent antiproliferative activity. For example:

  • Compound 8q (7-(4'-fluoroanilino)-2-(3-phenylpropylamino)triazolopyrimidine): IC50 = 83 nM (mean across multiple cancer cell lines), 2-fold greater tubulin polymerization inhibition than combretastatin A-4 (CA-4) .
  • Compound 8r (7-(4'-fluoro-3'-chloroanilino)-2-(3-phenylpropylamino)triazolopyrimidine): IC50 = 101 nM, similar tubulin-binding affinity to CA-4 .
  • Compound H12 ([1,2,4]triazolo[1,5-a]pyrimidine-indole hybrid): IC50 = 9.47–13.1 µM against MGC-803, HCT-116, and MCF-7 cells via ERK pathway inhibition .

Comparison with Target Compound :
The 4-fluoro-2-methoxyphenyl group in the target compound may enhance target selectivity compared to 8q and 8r, as methoxy groups can engage in hydrogen bonding with tubulin or kinase active sites. However, its antiproliferative potency is likely lower than 8q (nM vs. µM range), as bulkier substituents (e.g., cyclobutyl) may reduce binding efficiency .

Structural Analogues in Diverse Therapeutic Contexts
  • Antitubercular Agents : 7-Chloro-5-(4-fluorophenyl)triazolopyrimidines (e.g., 5h ) show moderate activity against Mycobacterium tuberculosis (MIC = 3.125 µg/mL), highlighting the role of halogenated aryl groups in disrupting bacterial membranes .
  • Energetic Materials : Fluorinated triazolopyrimidines (e.g., 5-methyl-2-nitro-7-trifluoromethyl derivatives) exhibit high heats of formation (HOF = 380–450 kJ/mol), useful for detonation velocity optimization. The fluorine atoms in the target compound may similarly stabilize the core structure .
  • Antifungal Agents: N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones with triazolopyrimidine motifs inhibit fungal growth (e.g., 5k: 72% inhibition against wheat fusarium) .

Key Structural Insights :

  • 7-Position Substitution: Fluorine and methoxy groups enhance electronic effects and metabolic stability compared to non-halogenated analogues .
  • 2-Position Substitution: Cyclobutyl groups may offer a balance between steric hindrance and conformational flexibility compared to bulkier substituents (e.g., 3-phenylpropylamino in 8q) .

Data Tables

Table 1. Antiproliferative Activity of Selected Triazolopyrimidines
Compound Substituents (Position) IC50 (Cancer Cells) Tubulin Inhibition (vs. CA-4) Reference
8q 7-(4'-F-anilino), 2-(3-Ph-propyl) 83 nM 2× more potent
8r 7-(4'-F-3'-Cl-anilino), 2-(3-Ph-propyl) 101 nM Similar to CA-4
H12 7-Indole hybrid 9.47–13.1 µM ERK pathway inhibition
Target Compound 7-(4-F-2-MeO-Ph), 2-cyclobutyl Not reported Predicted moderate activity -
Table 2. Structural and Electronic Effects of Substituents
Substituent Position Functional Group Role in Bioactivity Example Compounds
7-Position 4-Fluoro-2-methoxyphenyl Enhances tubulin binding via H-bonding Target Compound, 8q
2-Position Cyclobutyl Reduces metabolic degradation Target Compound
5-Position Trifluoroethylamino Critical for tubulin polymerization promotion Compounds in

Research Findings and Mechanistic Insights

  • Tubulin Binding : Fluorine at the 7-position enhances hydrophobic interactions with tubulin’s colchicine-binding site, while methoxy groups may stabilize binding via van der Waals forces .
  • Selectivity: Compounds with 4-fluoro-2-methoxyphenyl groups (e.g., target compound) may exhibit higher cancer cell selectivity than non-fluorinated analogues due to reduced off-target effects .
  • Synthetic Accessibility: The cyclobutyl group can be introduced via cycloaddition or alkylation reactions, offering a scalable route compared to complex arylaminopropyl chains .

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